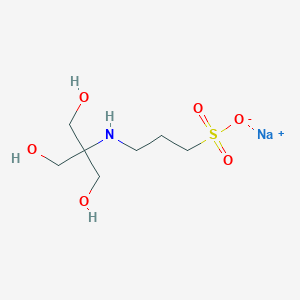
TAPS-Natriumsalz
Übersicht
Beschreibung
TAPS Sodium is a biological buffer (zwitterionic) designed by Good, et al., and typically referred to as Good’s buffer useful in cell culture media formulations. Selection of biological buffer systems should include the following criteria: exclusion by biological membranes, low absorption between 240 and 700nm, chemically stable, and stable to temperature and concentration changes.
Wissenschaftliche Forschungsanwendungen
Kapillarelektrophorese
TAPS-Natriumsalz wird häufig in der Kapillarelektrophorese eingesetzt, insbesondere für die Trennung von DNA und DNA-Farbstoffkomplexen . Seine Pufferkapazität sorgt für einen stabilen pH-Bereich von 7,7 - 9,1, der für die Erhaltung der Integrität der Proben während des elektrophoretischen Prozesses entscheidend ist.
Molekularbiologie
In der Molekularbiologie dient this compound als zwitterionischer Puffer, der dazu beiträgt, den pH-Wert biologischer Medien zu halten . Dies ist für verschiedene enzymatische Reaktionen und beim Umgang mit empfindlichen biologischen Molekülen unerlässlich.
Planare Chromatographie
This compound wird in der planaren Chromatographie mit elektroosmotischem Fluss verwendet. Es hat sich bei der Trennung von Farbstoffen bewährt, was eine wichtige Anwendung in der analytischen Chemie zur Identifizierung und Quantifizierung von Substanzen darstellt .
Stabilitätskonstanten von Metallionen
Forscher haben this compound verwendet, um die Stabilitätskonstanten von Metallionen mittels Kapillarelektrophorese zu untersuchen . Diese Anwendung ist bedeutend für das Verständnis der Wechselwirkungen zwischen Metallionen und Liganden in verschiedenen chemischen Prozessen.
Hemmung der Connexin-Kanalaktivität
This compound hat sich als vielversprechend bei der Hemmung der Connexin-Kanalaktivität erwiesen. Diese Anwendung ist besonders relevant bei der Untersuchung der Zellkommunikation und könnte Auswirkungen auf die Entwicklung therapeutischer Strategien haben .
Jede dieser Anwendungen unterstreicht die Vielseitigkeit und Bedeutung von this compound in der wissenschaftlichen Forschung. Seine Fähigkeit, einen stabilen pH-Wert zu halten, und seine hohe Löslichkeit machen es zu einer wertvollen Verbindung in verschiedenen Forschungsbereichen. Die empirische Formel der Verbindung lautet
C7H16NNaO6S C_7H_{16}NNaO_6S C7H16NNaO6S
und sein Molekulargewicht beträgt 265,26 g/mol . Es ist ein kristallines Pulver, das in Wasser löslich ist, wodurch es leicht zu handhaben und in verschiedene experimentelle Setups zu integrieren ist .Eigenschaften
IUPAC Name |
sodium;3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO6S.Na/c9-4-7(5-10,6-11)8-2-1-3-15(12,13)14;/h8-11H,1-6H2,(H,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGYIWVHCSRXCG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(CO)(CO)CO)CS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NNaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635432 | |
| Record name | Sodium 3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91000-53-2 | |
| Record name | Sodium 3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[N-Tris-(hydroxymethyl)methylamino]propanesulphonic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![N-[(4-tert-butylphenyl)methyl]cyclopropanamine](/img/structure/B1360367.png)
